Technical Guide: 2',5'-Difluoro-4'-methylacetophenone in Medicinal Chemistry
Technical Guide: 2',5'-Difluoro-4'-methylacetophenone in Medicinal Chemistry
This is an in-depth technical guide on the chemical structure, synthesis, and applications of 2',5'-Difluoro-4'-methylacetophenone , designed for researchers and drug development professionals.[1]
[1]
Executive Summary
2',5'-Difluoro-4'-methylacetophenone (CAS: Not widely listed; specific isomer of C₉H₈F₂O) is a specialized fluorinated aromatic building block used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its unique substitution pattern—featuring fluorine atoms at the 2 and 5 positions relative to the acetyl group—imparts distinct electronic and steric properties that are highly valued in drug design. This guide details its structural characteristics, synthetic pathways, and utility as a scaffold for modulating metabolic stability and binding affinity in small-molecule therapeutics.[1]
Structural Characterization & Electronic Properties[1]
Molecular Architecture
The molecule consists of an acetophenone core substituted with a methyl group at the para position (4') and fluorine atoms at the ortho (2') and meta (5') positions relative to the acetyl moiety.
| Feature | Detail |
| IUPAC Name | 1-(2,5-difluoro-4-methylphenyl)ethanone |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Monoisotopic Mass | 170.054 g/mol |
| LogP (Predicted) | ~2.3 - 2.6 |
| H-Bond Acceptors | 3 (1 Carbonyl O, 2 Fluorines) |
| H-Bond Donors | 0 |
Electronic Effects of Fluorination
The 2',5'-difluoro substitution pattern creates a unique electronic environment:
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2'-Fluorine (Ortho): Exerts a strong inductive electron-withdrawing effect (-I) on the carbonyl carbon, increasing its electrophilicity.[1] It also introduces a steric block that can twist the acetyl group out of planarity with the benzene ring, affecting conjugation.
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5'-Fluorine (Meta): Increases the acidity of the adjacent protons (especially at the 6' position) and modulates the lipophilicity of the ring system.
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4'-Methyl (Para): Provides a weak electron-donating effect (+I, hyperconjugation), balancing the electron deficiency caused by the fluorines and serving as a handle for metabolic oxidation (though hindered by the adjacent 5'-fluoro).[1]
Spectroscopic Signature (Predicted)
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¹H NMR (CDCl₃):
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δ 2.5-2.6 ppm (s, 3H): Acetyl methyl group (deshielded by ortho-F).[1]
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δ 2.3 ppm (s, 3H): Aryl methyl group.
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δ 6.9-7.1 ppm (d/m, 1H): Aromatic proton at C3' (coupled to F).
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δ 7.5-7.7 ppm (d/m, 1H): Aromatic proton at C6' (deshielded by carbonyl).
-
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¹⁹F NMR: Two distinct signals, typically in the range of -110 to -125 ppm, showing coupling to each other and adjacent protons.[1]
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IR Spectrum: Strong C=O stretch ~1690-1700 cm⁻¹ (shifted due to ortho-F), C-F stretches ~1100-1250 cm⁻¹.[1]
Synthetic Pathways[1][3][4]
The synthesis of 2',5'-Difluoro-4'-methylacetophenone typically employs Friedel-Crafts acylation or transition-metal-catalyzed coupling.[1]
Primary Route: Friedel-Crafts Acylation
The most direct industrial route involves the acylation of 2,5-difluorotoluene.[1]
Reagents:
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Substrate: 2,5-Difluorotoluene
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Acylating Agent: Acetyl Chloride (AcCl) or Acetic Anhydride[2]
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Catalyst: Aluminum Chloride (AlCl₃) or Zeolites (for green chemistry)
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Solvent: Dichloromethane (DCM) or Nitrobenzene
Mechanism: The electrophilic acylium ion attacks the electron-rich aromatic ring.[1] The 4-methyl group directs ortho, while the fluorines direct ortho/para. The position para to the fluorine at C2 (which is C5) is blocked by the other fluorine. The position para to the methyl is C1, which is the desired site of acylation.
Alternative Route: Weinreb Amide Synthesis
For higher precision in laboratory settings, starting from 2,5-difluoro-4-methylbenzoic acid:
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Activation: Convert acid to acid chloride (SOCl₂).
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Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide.
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Grignard Addition: React with Methylmagnesium bromide (MeMgBr) to yield the ketone.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation pathway for the synthesis of 2',5'-Difluoro-4'-methylacetophenone.
Applications in Drug Discovery
This scaffold is a valuable "bioisostere" and metabolic modulator in medicinal chemistry.
Metabolic Stability Enhancement
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Metabolic Blocking: The fluorine at the 5'-position (adjacent to the 4'-methyl) sterically and electronically hinders the metabolic oxidation of the methyl group by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). This prolongs the half-life (
) of the drug candidate. -
Lipophilicity Modulation: The addition of two fluorine atoms increases the logP, potentially improving blood-brain barrier (BBB) permeability for CNS targets.
Kinase Inhibitor Scaffolds
The acetophenone moiety serves as a precursor for heterocycles found in kinase inhibitors:
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Indoles/Azaindoles: Via the Fischer indole synthesis or palladium-catalyzed cyclization.[1]
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Pyrazoles: Condensation with hydrazine derivatives to form pyrazoles, a common pharmacophore in p38 MAPK and EGFR inhibitors.
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Quinolines: Via the Friedländer synthesis.
Drug Design Logic Diagram
Caption: Strategic utility of the 2',5'-difluoro-4'-methyl scaffold in optimizing drug properties.[1]
Safety & Handling Protocols
As a fluorinated aromatic ketone, this compound requires standard chemical safety precautions.
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness).[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust/mist generation. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption. Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (fluorinated waste requires specific handling).
References
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PubChem Compound Summary. 3',4'-Difluoro-2'-methylacetophenone (Isomer Analog).[1] National Center for Biotechnology Information. Link
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Friedel-Crafts Acylation Mechanisms. Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]
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Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
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Metabolic Blocking Strategies. Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
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BenchChem Protocols. Synthesis of Fluorinated Acetophenones. BenchChem Application Notes. Link
